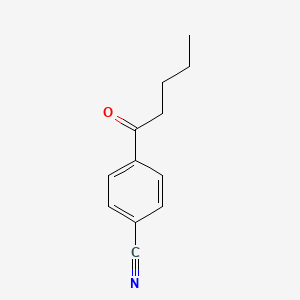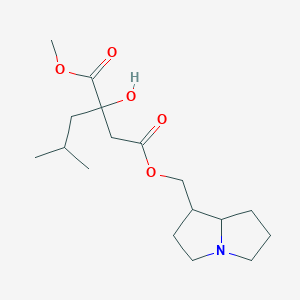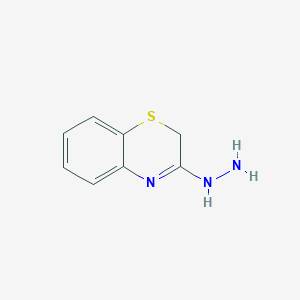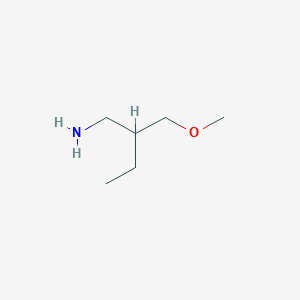
Benzonitrile, 4-(1-oxopentyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-oxopentyl)benzonitrile, également connu sous le nom de 4-(1-oxopentyl)benzonitrile selon la nomenclature IUPAC, est un composé organique de formule moléculaire C12H13NO. Il s'agit d'un dérivé du benzonitrile, où le cycle benzénique est substitué par un groupe 1-oxopentyle en position para.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La préparation de 4-(1-oxopentyl)benzonitrile peut être réalisée par plusieurs voies de synthèse. Une méthode courante implique l'acylation de Friedel-Crafts du benzonitrile avec le chlorure de pentanoyle en présence d'un catalyseur acide de Lewis tel que le chlorure d'aluminium (AlCl3). La réaction se déroule généralement en conditions anhydres et nécessite un contrôle minutieux de la température pour éviter les réactions secondaires .
Méthodes de production industrielle
La production industrielle de 4-(1-oxopentyl)benzonitrile utilise souvent des techniques similaires d'acylation de Friedel-Crafts, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de conditions de réaction optimisées peut améliorer l'efficacité et le rendement du processus. De plus, la purification du produit peut impliquer une distillation ou une recristallisation pour atteindre la pureté souhaitée .
Analyse Des Réactions Chimiques
Types de réactions
Le 4-(1-oxopentyl)benzonitrile subit diverses réactions chimiques, notamment:
Oxydation: Le composé peut être oxydé pour former des acides carboxyliques correspondants ou d'autres dérivés oxydés.
Réduction: Les réactions de réduction peuvent convertir le groupe nitrile en amines primaires ou en d'autres formes réduites.
Substitution: Des réactions de substitution électrophile et nucléophile peuvent se produire sur le cycle benzénique ou le groupe nitrile.
Réactifs et conditions courants
Oxydation: Les agents oxydants courants incluent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction: Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou l'hydrogène gazeux (H2) avec un catalyseur métallique sont fréquemment utilisés.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés d'acide benzoïque, tandis que la réduction peut produire des amines primaires .
Applications De Recherche Scientifique
Le 4-(1-oxopentyl)benzonitrile a plusieurs applications en recherche scientifique:
Chimie: Il sert d'intermédiaire dans la synthèse de molécules organiques et de matériaux plus complexes.
Biologie: Le composé peut être utilisé dans l'étude des réactions catalysées par les enzymes et des voies métaboliques.
Industrie: Utilisé dans la production de polymères, de résines et d'autres produits chimiques industriels
Mécanisme d'action
Le mécanisme d'action du 4-(1-oxopentyl)benzonitrile implique son interaction avec diverses cibles moléculaires et voies. Le groupe nitrile peut participer à la liaison hydrogène et à d'autres interactions avec les molécules biologiques, influençant l'activité enzymatique et la liaison aux récepteurs. De plus, le groupe 1-oxopentyle peut subir des transformations métaboliques, conduisant à la formation de métabolites actifs .
Mécanisme D'action
The mechanism of action of benzonitrile, 4-(1-oxopentyl)- involves its interaction with various molecular targets and pathways. The nitrile group can participate in hydrogen bonding and other interactions with biological molecules, influencing enzyme activity and receptor binding. Additionally, the 1-oxopentyl group can undergo metabolic transformations, leading to the formation of active metabolites .
Comparaison Avec Des Composés Similaires
Composés similaires
Benzonitrile: Le composé parent, dépourvu du groupe 1-oxopentyle.
4-Méthylbenzonitrile: Substitué par un groupe méthyle au lieu du groupe 1-oxopentyle.
4-Éthylbenzonitrile: Substitué par un groupe éthyle.
Unicité
Le 4-(1-oxopentyl)benzonitrile est unique en raison de la présence du groupe 1-oxopentyle, qui lui confère des propriétés chimiques et physiques distinctes.
Propriétés
Numéro CAS |
30611-20-2 |
|---|---|
Formule moléculaire |
C12H13NO |
Poids moléculaire |
187.24 g/mol |
Nom IUPAC |
4-pentanoylbenzonitrile |
InChI |
InChI=1S/C12H13NO/c1-2-3-4-12(14)11-7-5-10(9-13)6-8-11/h5-8H,2-4H2,1H3 |
Clé InChI |
SNDVNNGWNNDYHH-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(=O)C1=CC=C(C=C1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-[(Chloroacetyl)amino]-2-hydroxybenzoic acid](/img/structure/B12107664.png)

![2H-Cyclopenta[b]furan-2,5-diol,hexahydro-4-[(1E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]-1-buten-1-yl]-,(3aR,4R,5R,6aS)-](/img/structure/B12107678.png)
![2-{[(Tert-butoxy)carbonyl]amino}cycloheptane-1-carboxylic acid](/img/structure/B12107679.png)
![3-Methoxy-N-[(phenylmethoxy)carbonyl]-O-(phenylmethyl)-L-tyrosine Methyl Ester](/img/structure/B12107683.png)



